2-Benzyloctahydro-4H-isoindol-4-one oxime
Overview
Description
2-Benzyloctahydro-4H-isoindol-4-one oxime is a chemical compound with the molecular formula C15H20N2O. It is also known by its IUPAC name, 2-benzyl-4-nitrosooctahydro-1H-isoindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloctahydro-4H-isoindol-4-one oxime typically involves the reaction of 2-benzyl-4-nitrosooctahydro-1H-isoindole with hydroxylamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloctahydro-4H-isoindol-4-one oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong base such as sodium hydroxide or potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound typically yields nitroso derivatives, while reduction reactions produce amine derivatives .
Scientific Research Applications
2-Benzyloctahydro-4H-isoindol-4-one oxime has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Benzyloctahydro-4H-isoindol-4-one oxime involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with electrophilic centers in the target molecules, leading to changes in their activity and properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzyloctahydro-4H-isoindol-4-one oxime include:
- 2-benzyl-4-nitrosooctahydro-1H-isoindole
- N-(2-benzyl-octahydro-1H-isoindol-4-ylidene)amine
- 2-benzyl-4-hydroxy-octahydro-1H-isoindole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features and reactivity. The presence of the hydroxylamine group imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(NE)-N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-14,18H,4,7-11H2/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUBLIFXKQYDAG-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(=NO)C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CN(CC2/C(=N/O)/C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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